N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane moiety at the N1-position and a 2-methoxyphenethyl group at the N2-position. The spirocyclic structure introduces conformational rigidity, which may enhance metabolic stability compared to linear analogs. The 2-methoxy group on the phenethyl side chain likely influences electronic and steric interactions, impacting receptor binding or solubility. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with oxalamides studied for antiviral, flavor-enhancing, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-16-7-3-2-6-14(16)8-11-20-17(22)18(23)21-12-15-13-25-19(26-15)9-4-5-10-19/h2-3,6-7,15H,4-5,8-13H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSABQFIKLVVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with oxalyl chloride to form the oxalamide structure. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the oxalamide group.
Substitution: Nucleophilic substitution reactions can occur at the spiroketal or oxalamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with oxalamide structures exhibit significant anticancer properties. The unique spirocyclic structure of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide may enhance its interaction with biological targets involved in cancer cell proliferation and survival.
- Case Study : A study published in ACS Omega demonstrated that similar oxalamide derivatives showed substantial growth inhibition in various cancer cell lines, suggesting the potential for this compound to act against tumors .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be leveraged for therapeutic purposes, particularly in metabolic disorders or diseases characterized by enzyme dysregulation.
- Mechanism : By binding to active sites of target enzymes, it may prevent substrate conversion, thus modulating metabolic pathways effectively.
Receptor Modulation
The compound may interact with various receptors, influencing cellular signaling pathways that regulate processes such as apoptosis and cell proliferation.
- Research Insight : Preliminary studies suggest that oxalamides can act as modulators for receptors involved in neurodegenerative diseases, potentially offering new avenues for treatment .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens.
- Study Findings : Related compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating a potential role for this compound in developing new antimicrobial agents .
Neuroprotective Effects
Given its structural characteristics, the compound might also possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The oxalamide group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Thermodynamic Properties
The target compound’s 1,4-dioxaspiro[4.4]nonane group distinguishes it from analogs with simpler substituents (e.g., acetylpiperidine or pyrrolidine in ). In contrast, compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) prioritize aromatic and heteroaromatic groups for umami receptor activation .
Thermodynamic parameters (ΔH° and ΔS°) from suggest hydrogen bonding (HB) patterns influence stability:
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.4 g/mol. The structure features a spirocyclic core that enhances its stability and potential interactions with biological targets.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| Structure | Spirocyclic oxalamide |
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure allows it to fit into unique binding sites, which may enhance its efficacy as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation in treating infections.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways associated with cell survival and proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antimicrobial Activity : A study published in Medicinal Chemistry found that derivatives of oxalamides exhibited potent antibacterial effects against Gram-positive bacteria, suggesting a similar potential for this compound .
- Evaluation of Anticancer Effects : Research presented at the International Conference on Cancer Research demonstrated that oxalamide derivatives could inhibit tumor growth in vitro, highlighting the need for further exploration of this compound's effects on various cancer cell lines .
- Mechanistic Insights : A review article discussed the structure-activity relationship (SAR) of oxalamides, indicating that modifications to the oxalamide group can significantly impact biological activity . This insight suggests that fine-tuning the structure of this compound may enhance its therapeutic efficacy.
Q & A
Q. Table 1: Comparative Bioactivity of Oxalamide Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Target Compound | CYP4F11 | 150 | 3.2 |
| N1-Cyclopentyl Analog | CYP4F11 | 320 | 2.8 |
| N1-(2-Fluorophenyl) Analog | Soluble Epoxide Hydrolase | 85 | 3.5 |
Q. Table 2: Stability in Liver Microsomes
| Compound | T₁/₂ (min) | Major Metabolite |
|---|---|---|
| Target Compound | 45 | Demethylated spiro derivative |
| Linear-Chain Analog | 22 | Oxalamide cleavage product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
